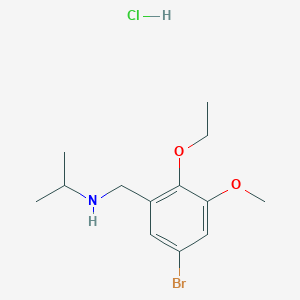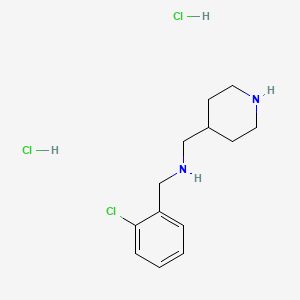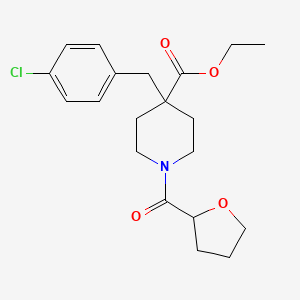
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine hydrochloride
Descripción general
Descripción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H21BrClNO2 and its molecular weight is 338.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.04442 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Ligands
Several studies focus on the synthesis and characterization of complex ligands and their metal ion interactions. For example, N3O3 amine phenols, which are reduction products of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes, have been prepared and characterized. These compounds, including variations with bromo, chloro, and methoxy substituents, show potential for creating hexadentate ligand complexes with various metals, indicating their utility in metal ion chelation and coordination chemistry (Liu et al., 1993).
Pharmacology and Toxicology
In the field of pharmacology and toxicology, research on N-substituted phenethylamines (NBOMe analogues) reveals their extensive metabolism in human hepatocellular carcinoma cells, primarily via O-dealkylation, hydroxylation, and glucuronidation. This study provides insights into the drug-drug interactions, elimination routes, and toxicological screening of these compounds, which are structurally related to the compound (Richter et al., 2019).
Enantioenriched Synthesis
Enzymatic strategies for synthesizing enantioenriched amines, including the use of biotransamination and kinetic resolutions, have been developed. These methods provide high selectivity for producing (R)- and (S)-amine enantiomers from racemic mixtures or prochiral ketones, demonstrating the importance of these compounds in asymmetric synthesis and pharmaceutical applications (Mourelle-Insua et al., 2016).
Receptor Interaction Profiles
The receptor interaction profiles of novel psychoactive substances, including NBOMe derivatives of phenethylamines, have been characterized, revealing their potent interaction with serotonergic receptors and predicting their hallucinogenic effects similar to LSD. This research underscores the importance of understanding the pharmacological properties of these compounds for clinical and forensic toxicology (Rickli et al., 2015).
Metal Complex Stability
Research on tetradentate ligands and their metal complexes highlights the synthesis and characterization of new compounds with the potential for removing heavy metals from environments. The stability constants of these complexes suggest their applicability in environmental science and industrial applications (Kim et al., 2007).
Propiedades
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-5-17-13-10(8-15-9(2)3)6-11(14)7-12(13)16-4;/h6-7,9,15H,5,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJBIIHLGVMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]pyrazole-4-carboxylic acid](/img/structure/B4552000.png)

![3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B4552018.png)

![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4552029.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methoxynaphthalen-1-yl)ethyl]naphthalene](/img/structure/B4552041.png)
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate](/img/structure/B4552044.png)
![3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B4552047.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B4552048.png)
![3,5-dimethyl-4-[3-(2-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4552054.png)




